molecular formula C11H14O2 B15338882 2-[(Benzyloxy)methyl]prop-2-en-1-ol

2-[(Benzyloxy)methyl]prop-2-en-1-ol

Cat. No.: B15338882
M. Wt: 178.23 g/mol
InChI Key: GNNSSYYFBOBGRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]prop-2-en-1-ol typically involves the reaction of benzyl alcohol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), other nucleophiles

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzyloxy)methyl]prop-2-en-1-ol is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of the benzyloxy group enhances its potential for hydrogen bonding and other interactions, making it a valuable intermediate in various chemical and biochemical applications .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(phenylmethoxymethyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2

InChI Key

GNNSSYYFBOBGRB-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)COCC1=CC=CC=C1

Origin of Product

United States

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